An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
This guide provides a comprehensive overview and a detailed synthetic pathway for the preparation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The pyrazolo[4,3-c]pyridine core is a significant scaffold in medicinal chemistry due to its structural resemblance to purine, making it a valuable framework for the design of kinase inhibitors and other therapeutic agents. This document outlines a robust and accessible synthetic route, grounded in established chemical principles and supported by authoritative literature.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, suggests a direct and efficient synthetic route. The key disconnection is the carbon-iodine bond at the C3 position, leading back to the readily available precursor, 6-Bromo-1H-pyrazolo[4,3-c]pyridine. This strategy leverages the known reactivity of the pyrazole ring towards electrophilic substitution.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of the Core Scaffold: 1H-pyrazolo[4,3-c]pyridine
While the immediate precursor, 6-Bromo-1H-pyrazolo[4,3-c]pyridine, is commercially available, understanding the synthesis of the parent scaffold is crucial for broader applications.[1][2] The 1H-pyrazolo[4,3-c]pyridine core can be constructed through various methods, a common approach involves the condensation of a substituted pyrazole with a suitable three-carbon synthon, followed by cyclization. For instance, 3-amino-4-methylpyrazole can react with 2-chloropyridine in a nucleophilic aromatic substitution followed by intramolecular cyclization to yield the corresponding pyrazolo[4,3-c]pyridine derivative.[3]
Key Transformation: Regioselective C3-Iodination
The pivotal step in this synthesis is the regioselective iodination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine at the C3 position. The pyrazole ring of the bicyclic system is generally more susceptible to electrophilic attack than the pyridine ring. Within the pyrazole moiety, the C3 position is electronically favored for electrophilic substitution. This is analogous to the observed C3-halogenation of other pyrazolopyridine isomers like pyrazolo[1,5-a]pyrimidines.[4][5]
Several effective iodinating agents can be employed for this transformation. N-Iodosuccinimide (NIS) is a mild and highly effective reagent for the iodination of electron-rich heterocycles. Alternatively, a combination of molecular iodine (I₂) and an oxidizing agent, such as potassium hydroxide, can be used to generate the electrophilic iodine species in situ.[6]
The proposed forward synthesis is depicted below:
Caption: Proposed synthetic route to the target molecule.
Detailed Experimental Protocol
This protocol describes the C3-iodination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine using N-Iodosuccinimide.
Materials:
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6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
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N-Iodosuccinimide (NIS) (1.1 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
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Magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine.
-
Aqueous Workup: Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Characterization Data
The following table summarizes the expected analytical data for the final product.
| Property | Value |
| Molecular Formula | C₆H₃BrIN₃ |
| Molecular Weight | 323.92 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥95% (as determined by HPLC) |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the product |
References
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 2024, 14(19), 13095-13099.
- Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Applic
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Regioselective C(sp²)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 2024, 14(19), 13095-13099.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride. Smolecule.
- Key Applications of 4-Chloro-1H-pyrazolo[4,3-c]pyridine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 2023.
- 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis. ChemicalBook.
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 2025.
- One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2011, (9), 184-196.
- Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 2023.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(11), o1678.
- 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. Benchchem.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 2023, 28(2), 794.
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine. Sigma-Aldrich.
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine. Sigma-Aldrich.
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine. PubChem.
- 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine. ChemScene.
Sources
- 1. 6-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 1206973-12-7 [sigmaaldrich.com]
- 2. 6-Bromo-1H-pyrazolo[4,3-c]pyridine | C6H4BrN3 | CID 70700562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
